2,3-Dichlorobenzonitrile

Nucleophilic Aromatic Substitution Halogen Exchange Fluorination Chemistry

Sourcing for Lamotrigine or fluorochloro/quinolizinium intermediates demands precise 2,3-dichloro substitution; isomer interchangeability is not viable. This ≥98% purity 2,3-Dichlorobenzonitrile (CAS 6574-97-6) ensures exact regiochemistry for nucleophilic aromatic substitution and Suzuki-Miyaura coupling, bypassing the need for costly revalidation and downstream impurity mitigation. Procure with confidence.

Molecular Formula C7H3Cl2N
Molecular Weight 172.01 g/mol
CAS No. 6574-97-6
Cat. No. B188945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichlorobenzonitrile
CAS6574-97-6
Molecular FormulaC7H3Cl2N
Molecular Weight172.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C#N
InChIInChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H
InChIKeyOHDYZVVLNPXKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichlorobenzonitrile CAS 6574-97-6: Physical Properties and Industrial Profile for Procurement


2,3-Dichlorobenzonitrile (CAS: 6574-97-6) is a dichlorinated aromatic nitrile with the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol [1]. This compound appears as a white to light yellow crystalline solid with a reported melting point range of 60–64 °C and a boiling point of 114 °C at 6 mmHg . The compound is formed as an intermediate during the synthesis of 2,3-dichlorobenzoic acid and serves as a versatile building block in nucleophilic aromatic substitution and cross-coupling chemistry . Its orthogonal substitution pattern—chlorine atoms at the 2- and 3-positions relative to the nitrile group—creates a unique electronic environment that distinguishes its reactivity profile from other dichlorobenzonitrile isomers .

2,3-Dichlorobenzonitrile: Why Isomeric or Positional Analogs Cannot Be Interchanged


Procurement specialists and synthetic chemists cannot assume interchangeability among dichlorobenzonitrile isomers or halogenated benzonitrile analogs. The ortho-ortho′ chlorine arrangement in 2,3-dichlorobenzonitrile creates a distinct electronic and steric environment that governs both regioselectivity in nucleophilic aromatic substitution and the thermochemical stability of crystalline forms [1]. Isomers such as 2,4-dichlorobenzonitrile (CAS 6574-98-7, mp 57–61 °C) and 2,5-dichlorobenzonitrile (CAS 21663-61-6, mp 128–132 °C) exhibit different melting behavior and solubility profiles, which directly impact handling, formulation, and reaction workup in both laboratory and pilot-plant settings [2][3]. Furthermore, the 2,3-substitution pattern is specifically required in the synthetic route to lamotrigine via 2,3-dichlorobenzoic acid—a pathway that cannot be replicated with the 2,4- or 2,5-isomers due to the divergent regiochemistry of the target triazine ring closure [4]. Substituting an incorrect isomer would not only alter reaction outcomes but could also introduce impurities that are costly to remove downstream.

Quantitative Differentiation Evidence for 2,3-Dichlorobenzonitrile Procurement Decisions


Enhanced Reactivity in Nucleophilic Aromatic Fluorination at Ortho Position vs. 2,4-Isomer

In nucleophilic aromatic fluorination reactions, 2,3-dichlorobenzonitrile exhibits preferential fluorine substitution at the 2-position (ortho to nitrile) due to the activating influence of the ortho-chloro and nitrile groups. The 2,3-isomer serves as a documented reactant for the synthesis of 2-fluoro-3-chlorobenzonitrile, whereas the 2,4-isomer (CAS 6574-98-7) presents a different regiochemical outcome owing to the para relationship between the two chlorine substituents . The 2,3-substitution pattern places both chlorine atoms on adjacent carbons, creating a localized electron-deficient region that enhances susceptibility to nucleophilic attack compared to the 2,4-arrangement where chlorines are meta to each other.

Nucleophilic Aromatic Substitution Halogen Exchange Fluorination Chemistry

Specific Role as Precursor to 2,3-Dichlorobenzoic Acid in Lamotrigine Synthesis

2,3-Dichlorobenzonitrile is the established intermediate for synthesizing 2,3-dichlorobenzoic acid, which in turn serves as the key precursor for 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine—the antiepileptic drug lamotrigine [1]. The Sandmeyer synthesis from 2,3-dichloroaniline proceeds with a reported yield exceeding 60%, and this pathway is specific to the 2,3-dichloro substitution pattern [2]. The 2,4-dichloro isomer (CAS 6574-98-7) and 2,5-dichloro isomer (CAS 21663-61-6) cannot substitute in this route because the resulting dichlorobenzoic acids would produce triazine derivatives with different phenyl substitution, altering pharmacophore geometry and biological target engagement.

Pharmaceutical Intermediate API Synthesis Antiepileptic Drug

Thermochemical Stability and Crystalline Polymorphism: Distinguishing 2,3-Isomer from 2,4- and 2,6-Isomers

A comprehensive thermodynamic study of chlorobenzonitrile isomers published in The Journal of Physical Chemistry A (2014) provides quantitative enthalpy of formation and phase transition data that differentiate the 2,3-isomer from its closest analogs [1]. The study examined polymorphism and pseudosymmetry across the isomer series, identifying that the 2,3-dichloro substitution pattern yields a distinct crystalline packing arrangement influenced by ortho Cl···CN interactions that are absent or geometrically constrained in the 2,4- and 2,6-isomers. The ortho relationship between the 2-chloro and the nitrile group in the 2,3-isomer creates a unique chloro-cyano intramolecular interaction that stabilizes specific polymorphic forms and influences melting behavior.

Thermodynamics Polymorphism Solid-State Chemistry

Melting Point Differential for Isomer Identification and Quality Control

Melting point serves as a rapid, low-cost identity verification parameter that distinguishes 2,3-dichlorobenzonitrile from its commonly available isomers. The 2,3-isomer exhibits a melting range of 60–64 °C, whereas 2,4-dichlorobenzonitrile (CAS 6574-98-7) melts at 57–61 °C and 2,5-dichlorobenzonitrile (CAS 21663-61-6) melts at a substantially higher 128–132 °C [1][2]. The 2,6-isomer (CAS 1194-65-6) exhibits yet another melting profile. These differences, while modest between the 2,3- and 2,4-isomers, are analytically distinguishable using calibrated melting point apparatus and provide a practical checkpoint for incoming material verification in QC/QA workflows.

Analytical Chemistry Quality Control Identity Testing

Suzuki-Miyaura Coupling Reactivity for Biaryl Construction in Agrochemical and Pharmaceutical Intermediates

2,3-Dichlorobenzonitrile is documented as a reactant in Suzuki-Miyaura coupling reactions, enabling the construction of biaryl motifs essential to both pharmaceutical and agrochemical development . The 2,3-dichloro substitution pattern provides two potential sites for sequential or selective coupling, with the ortho-chlorine relative to the nitrile group offering a distinct reactivity profile compared to isomers where chlorine positions are meta or para to each other. While direct comparative coupling yield data against other dichlorobenzonitrile isomers is not publicly available in the indexed literature, the 2,3-isomer is specifically stocked and marketed by major chemical suppliers for cross-coupling applications, reflecting demonstrated utility in this reaction class.

Cross-Coupling Palladium Catalysis C–C Bond Formation

Distinct Photophysical Absorption and Emission Profile vs. Isomeric Chlorobenzonitriles

A correlative study on the absorption and emission characteristics of isomeric chlorobenzonitriles, published in the Journal of Chemical Sciences (1985), demonstrates that the 2,3-dichloro substitution pattern produces a unique photophysical signature that differs from other dichlorinated isomers [1]. The study analyzed absorption, fluorescence, and phosphorescence spectra across the isomer series, attributing variations to differences in dipole moments, internal heavy atom spin-orbit coupling effects, and radiative/nonradiative decay rates from triplet states. The ortho relationship of the chlorine atoms in the 2,3-isomer influences the electronic transition energies and quantum yields in ways distinct from meta or para dichloro arrangements.

Spectroscopy Photophysics Material Science

Validated Application Scenarios for 2,3-Dichlorobenzonitrile Procurement


Lamotrigine API Intermediate Manufacturing

Procurement of 2,3-dichlorobenzonitrile for pharmaceutical manufacturing, specifically in the production of lamotrigine (an antiepileptic drug) or its key precursors. The compound serves as the essential intermediate for synthesizing 2,3-dichlorobenzoic acid, which is subsequently converted to 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine [1]. This pathway is documented with a synthetic yield exceeding 60% from 2,3-dichloroaniline via Sandmeyer reaction . The 2,3-dichloro substitution pattern is structurally required for the correct pharmacophore geometry; substitution with 2,4- or 2,5-dichlorobenzonitrile isomers would yield the wrong regioisomer and render the synthetic route invalid.

Synthesis of 2-Fluoro-3-chlorobenzonitrile via Regioselective Nucleophilic Aromatic Fluorination

Procurement for the specific preparation of 2-fluoro-3-chlorobenzonitrile, a fluorinated aromatic building block used in medicinal chemistry and agrochemical discovery [1]. 2,3-Dichlorobenzonitrile undergoes nucleophilic aromatic fluorination with regioselective substitution at the 2-position (ortho to the nitrile group), preserving the 3-chloro substituent. This regiochemical outcome is documented in supplier technical literature and peer-reviewed synthetic methodology . Alternative dichlorobenzonitrile isomers would direct fluorination to different positions, yielding different fluorochloro regioisomers unsuitable for structure-activity relationship studies targeting the 2-fluoro-3-chloro pattern.

Suzuki-Miyaura Cross-Coupling for Biaryl Pharmaceutical and Agrochemical Intermediates

Procurement for palladium-catalyzed Suzuki-Miyaura coupling reactions to construct biaryl motifs common to drug candidates and crop protection agents [1]. 2,3-Dichlorobenzonitrile is validated as a coupling partner in this transformation, with documented utility in both academic and industrial synthetic workflows . The presence of two chlorine substituents on adjacent carbons allows for sequential or selective coupling strategies that differ from the coupling patterns achievable with 2,4- or 2,5-dichloro isomers. Supplier product specifications and catalogs explicitly list this compound for cross-coupling applications, reducing the burden of reaction validation for procurement teams.

Synthesis of 6-Amino-10-chlorobenzo[c]quinolizinium Chloride and Related Heterocycles

Procurement for the preparation of substituted benzo[c]quinolizinium compounds, which have been investigated for chloride channel pharmacology [1]. 2,3-Dichlorobenzonitrile is a documented reactant in the synthesis of 6-amino-10-chlorobenzo[c]quinolizinium chloride . The 2,3-dichloro substitution pattern directs the annulation chemistry to yield the 10-chloro-substituted quinolizinium system. Alternative dichlorobenzonitrile isomers would produce different chlorination patterns in the resulting heterocyclic products, altering their biological activity profiles and rendering them unsuitable for structure-activity relationship studies targeting the 10-chloro series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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